4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.
Scientific Research Applications
4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
4-Bromophenyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H15BrClNO2 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H15BrClNO2/c1-14-2-11-21-19(12-14)20(23(27)28-18-9-5-16(24)6-10-18)13-22(26-21)15-3-7-17(25)8-4-15/h2-13H,1H3 |
InChI Key |
KAXAEAFYYDTUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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